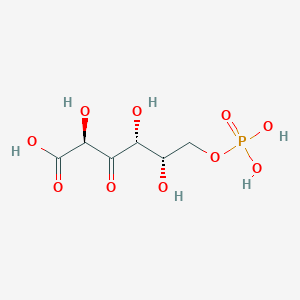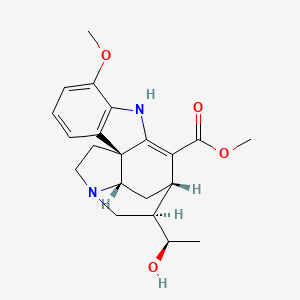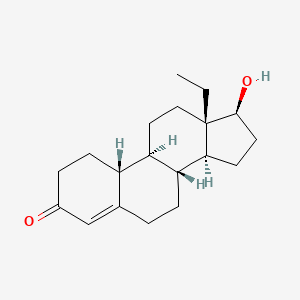
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine
Overview
Description
Preparation Methods
The preparation of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine typically involves a multi-step synthetic route. . The specific reaction conditions can vary depending on the desired purity and scale of production. Industrial production methods often involve the use of organic solvents such as chloroform and methanol .
Chemical Reactions Analysis
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine has been widely studied in various scientific fields:
Mechanism of Action
The primary mechanism of action of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine involves its role as an NMDA receptor antagonist. By blocking these receptors, it disrupts the normal function of glutamate, a key neurotransmitter in the brain. This leads to altered mental states, including confusion, disorientation, and hallucinations .
Comparison with Similar Compounds
1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is similar to other phencyclidine derivatives, such as:
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects.
Ketamine: Another NMDA receptor antagonist used medically as an anesthetic.
Methoxetamine (MXE): A synthetic derivative with similar dissociative properties
What sets this compound apart is its specific chemical structure, which includes a methoxy group on the benzene ring, contributing to its unique pharmacological profile.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-20-17-10-8-9-16(15-17)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQSZHHKGPOXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222578 | |
| Record name | 3-MeO-PCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72242-03-6 | |
| Record name | 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72242-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-MeO-PCP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072242036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MeO-PCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A91R606X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine interact with its target and what are the downstream effects?
A1: this compound, a 3-methoxy analogue of phencyclidine (PCP), acts as a high-affinity ligand for the PCP site on the glutamate NMDA receptor. [, ] This binding leads to the antagonism of the NMDA receptor, which is believed to be the primary mechanism underlying its psychotomimetic effects in humans. [] Antagonism of the NMDA receptor can disrupt normal neuronal signaling, leading to a range of cognitive and perceptual disturbances.
Q2: What analytical methods are used to identify and quantify this compound in biological samples?
A2: Researchers have utilized a combination of advanced analytical techniques to characterize and quantify this compound in biological matrices such as blood, urine, and vitreous humor. [] Gas chromatography coupled with ion trap mass spectrometry (GC-MS) is employed for structural elucidation, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and connectivity. For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) detection have proven to be accurate and precise methods. [] These methods enable researchers to study the compound's pharmacokinetic properties and detect its presence in biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B1250979.png)


![(1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1250988.png)


![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)

